molecular formula C12H11NO3 B2991451 4-(allyloxy)-1H-indole-2-carboxylic acid CAS No. 926188-44-5

4-(allyloxy)-1H-indole-2-carboxylic acid

Cat. No.: B2991451
CAS No.: 926188-44-5
M. Wt: 217.224
InChI Key: AVRKKARWAQPSKT-UHFFFAOYSA-N
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Description

“4-(allyloxy)-1H-indole-2-carboxylic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a carboxylic acid (-COOH) and an allyloxy (-O-CH2-CH=CH2) functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving indole and allyl bromide, followed by carboxylation .


Molecular Structure Analysis

The molecular structure would consist of an indole ring with a carboxylic acid group at the 2-position and an allyloxy group at the 4-position .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of indoles, carboxylic acids, and allyl ethers. For example, the carboxylic acid could react with bases or be reduced to an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxylic acid group could result in the compound being acidic .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study outlines the synthesis of hydroxyindole carboxylic acids, highlighting the importance of indole compounds in biology and medicine. This synthesis pathway provides a foundation for further chemical transformations of indole derivatives (Marchelli, Hutzinger, & Heacock, 1969).
  • Research on bimetallic catalyst systems has shown efficient synthesis of 3-allyl-N-(alkoxycarbonyl)indoles, indicating the role of palladium and copper in catalyzing the formation of pi-allylpalladium alkoxide intermediate for cyclization reactions (Kamijo & Yamamoto, 2003).
  • The Ru-catalyzed allylation of indole compounds using alcohols as substrates demonstrates a fast and selective process, with a focus on avoiding N-allylation and favoring branched products. This method enhances the synthesis of allyl alcohols without the need for a leaving group (Gruber et al., 2009).
  • Studies on the preparation of carboxylic acid esters containing allyl groups through transalkoxylation reactions offer a general route for the synthesis of such esters, showcasing the versatility of allylstannation in organic synthesis (Boaretto, Marton, & Tagliavini, 1985).

Applications in Sensor Technology and Biological Studies

  • The synthesis of 4-allyloxy-7-aminocoumarin as a fluorescent carrier for optical chemical sensor preparation highlights its application in indole-3-acetic acid assay, demonstrating the potential for chemical sensors in biological assays (Jiao et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with biological receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity and toxicity .

Future Directions

The potential applications and future research directions would depend on the properties of the compound. For example, if the compound shows promising biological activity, it could be further studied as a potential drug .

Properties

IUPAC Name

4-prop-2-enoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h2-5,7,13H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRKKARWAQPSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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